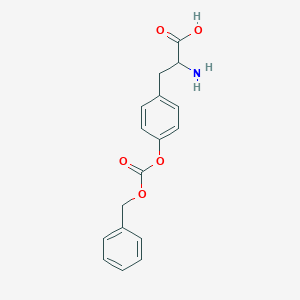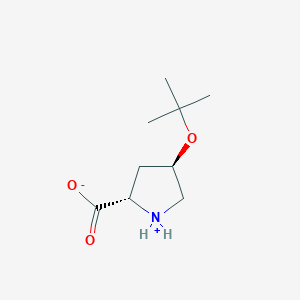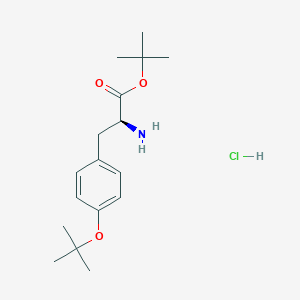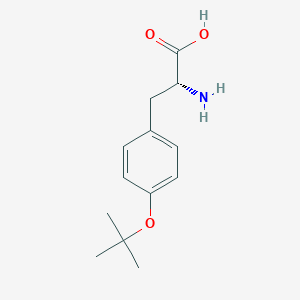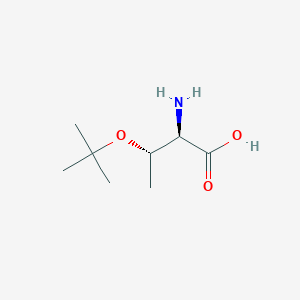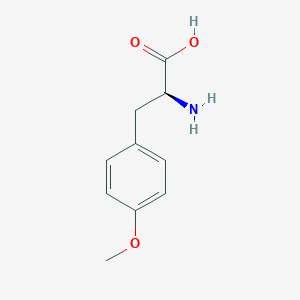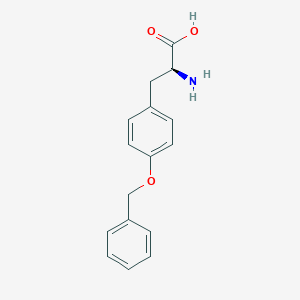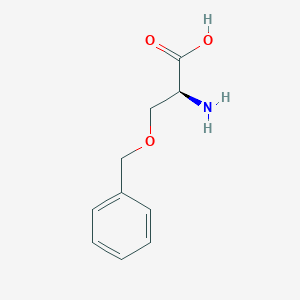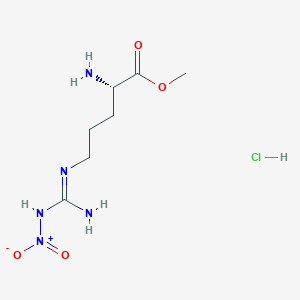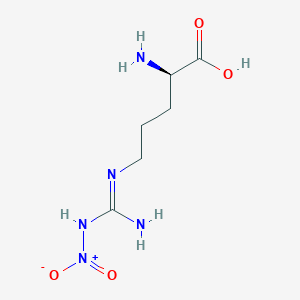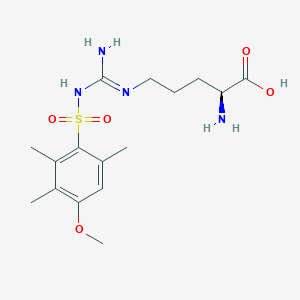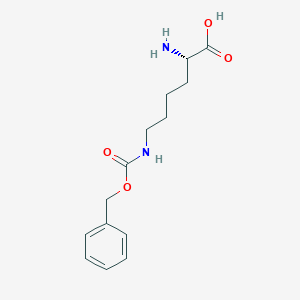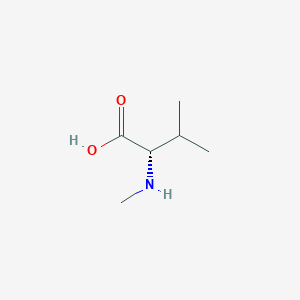
N-甲基-L-缬氨酸
描述
N-Methyl-L-valine, also known as (S)-3-Methyl-2-(methylamino)butyric acid, is an optically active form of N-methylvaline with the L-configuration. It is a derivative of the amino acid valine, where a methyl group is attached to the nitrogen atom of the amino group. This compound has a molecular formula of C6H13NO2 and a molecular weight of 131.17 g/mol .
科学研究应用
N-Methyl-L-valine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Investigated for its role in protein structure and function.
Industry: Employed in the synthesis of pharmaceuticals and as a reagent in various chemical processes.
作用机制
Target of Action
N-Methyl-L-valine is a derivative of the essential amino acid valine . It plays a significant role in various biological processes, particularly in the prevention or therapy of Alzheimer’s disease .
Mode of Action
It’s known that n-methyl amino acids, including n-methyl-l-valine, inhibit the fibrillogenesis and disassembly of β-amyloid (40) fibrils, which are physiological characteristics of alzheimer’s disease . This suggests that N-Methyl-L-valine may interact with β-amyloid (40) fibrils, preventing their formation and promoting their breakdown.
Biochemical Pathways
Valine, and by extension N-Methyl-L-valine, is involved in several biochemical pathways. Valine is a branched-chain amino acid (BCAA) and is a precursor in the penicillin biosynthetic pathway . The biosynthesis of valine involves the condensation of two pyruvate molecules to form 2-acetolactate . Both pyruvate methyl groups remain intact through this and subsequent steps, ultimately becoming part of the isopropyl groups of these amino acids .
Result of Action
The primary result of N-Methyl-L-valine’s action is its potential role in the prevention or therapy of Alzheimer’s disease. It inhibits the fibrillogenesis and disassembly of β-amyloid (40) fibrils, which are physiological characteristics of Alzheimer’s disease . This suggests that N-Methyl-L-valine may help reduce the accumulation of β-amyloid plaques, which are associated with the progression of Alzheimer’s disease.
生化分析
Biochemical Properties
N-Methyl-L-valine interacts with various enzymes, proteins, and other biomolecules. It is involved in the modification process of anti-microtubule protein active molecules, such as monomethyl auristatin F (MMAF), enhancing its hydrophobic functionalization and increasing cellular permeability .
Cellular Effects
The effects of N-Methyl-L-valine on cells are primarily related to its role in biochemical reactions. It influences cell function by interacting with various cellular components, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, N-Methyl-L-valine exerts its effects through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
The effects of N-Methyl-L-valine can change over time in laboratory settings. Information on the compound’s stability, degradation, and long-term effects on cellular function can be obtained from in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-Methyl-L-valine can vary with different dosages in animal models. Studies may reveal threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-Methyl-L-valine is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
N-Methyl-L-valine is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: N-Methyl-L-valine can be synthesized through various methods. One common approach involves the methylation of L-valine. The process typically includes the following steps:
Protection of the carboxyl group: The carboxyl group of L-valine is protected using a suitable protecting group such as a tert-butyl ester.
Methylation: The protected L-valine is then subjected to methylation using a methylating agent like methyl iodide in the presence of a base such as sodium hydride.
Deprotection: The protecting group is removed to yield N-Methyl-L-valine.
Industrial Production Methods: Industrial production of N-Methyl-L-valine often involves large-scale synthesis using similar steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions: N-Methyl-L-valine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: N-Methyl-L-valine can participate in substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of oxo compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted valine derivatives.
相似化合物的比较
- N-Methyl-L-alanine : Similar in structure but differs in the side chain.
- N-Methyl-L-leucine : Has a different side chain and slightly different properties.
- N-Methyl-L-isoleucine : Similar but with a different branching in the side chain .
属性
IUPAC Name |
(2S)-3-methyl-2-(methylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)5(7-3)6(8)9/h4-5,7H,1-3H3,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCRVYNORCOYQT-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2480-23-1 | |
| Record name | N-Methyl-L-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2480-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl- L-valine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002480231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-l-valine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL- L-VALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JVQ5G9K5V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine](/img/structure/B554721.png)
